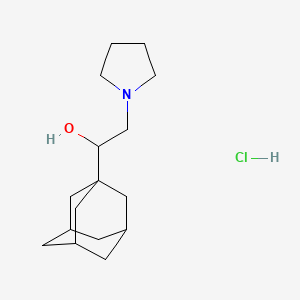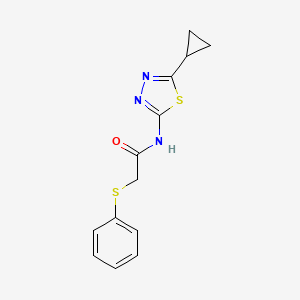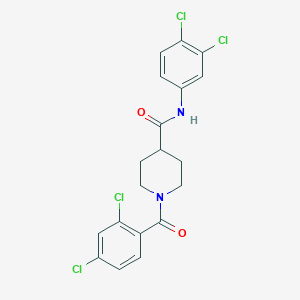
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride, also known as APEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. APEC is a chiral compound that exists as two enantiomers, R-APEC and S-APEC.
科学的研究の応用
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been studied extensively for its potential therapeutic properties, particularly in the treatment of addiction and neurological disorders. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to reduce the reinforcing effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for drug addiction. Additionally, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride is not fully understood, but it is thought to act on the dopaminergic system in the brain. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. Additionally, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to increase the expression of the dopamine transporter, which may contribute to its ability to reduce the reinforcing effects of drugs.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to have a number of biochemical and physiological effects. In addition to its effects on the dopaminergic system, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride in lab experiments is its specificity for the dopaminergic system. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to have little effect on other neurotransmitter systems, which makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, one limitation of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride is its relatively short half-life, which may make it difficult to maintain consistent levels of the compound in the brain over time.
将来の方向性
There are a number of potential future directions for research on 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride. One area of interest is the development of more potent and selective analogs of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride that may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride and its effects on the brain. Finally, clinical trials are needed to determine the safety and efficacy of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride as a potential treatment for addiction and neurological disorders.
合成法
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride can be synthesized using a variety of methods, including the reduction of 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetyl chloride with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetic acid with thionyl chloride to form 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetyl chloride, which is then reduced to 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride using a reducing agent.
特性
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQZPYQPDMVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5542730 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)


![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)